molecular formula C18H13ClFN5OS B2720254 1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207014-31-0

1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2720254
CAS No.: 1207014-31-0
M. Wt: 401.84
InChI Key: CVKHBNJTWULKFA-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 3-chloro-4-fluorophenyl group and at position 4 with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its structural complexity combines halogenated aromatic rings (chloro, fluoro) and a methoxyphenyl-thiazole system, suggesting applications in medicinal chemistry, particularly in targeting enzymes or receptors via π-π stacking and dipole interactions .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5OS/c1-26-12-5-2-10(3-6-12)15-9-27-18(22-15)16-17(21)25(24-23-16)11-4-7-14(20)13(19)8-11/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKHBNJTWULKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activities, particularly focusing on its anticancer, antimicrobial, and antifungal properties.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₅ClF₂N₃OS
Molecular Weight 367.85 g/mol
CAS Number 141079-18-7
Density 1.4 g/cm³
Boiling Point 626.4 °C at 760 mmHg
Melting Point Not available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the triazole ring through cycloaddition reactions involving azides and alkynes, followed by functionalization to introduce the thiazole and phenyl groups.

Anticancer Activity

Research has indicated that compounds similar to 1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of this compound was tested against colon carcinoma HCT-116 cells and showed an IC₅₀ value of 6.2 μM, indicating potent anticancer activity .
  • Mechanism : The anticancer effect is attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MIC) ≤0.25 μg/mL against Staphylococcus aureus and Acinetobacter baumannii .
  • Antifungal Activity : Similar derivatives have been reported to possess antifungal activity against Candida species with MIC values also around ≤0.25 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • The presence of the chloro and fluorine substituents on the phenyl ring enhances lipophilicity and may improve membrane permeability.
  • The thiazole moiety contributes to the overall pharmacological profile by interacting with specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and properties:

Compound Name / ID (Source) Core Structure Substituents / Modifications Synthesis Method Key Properties / Applications
Target Compound 1,2,3-Triazole-thiazole hybrid 3-Cl-4-F-phenyl, 4-(4-MeO-phenyl)thiazole, -NH₂ at C5 Not specified in evidence Potential antimicrobial/biological activity (inferred)
4-(4-Chlorophenyl)-2-[5-(4-F-phenyl)-3-(1-(4-F-phenyl)-5-Me-triazol-4-yl)thiazole] (4) 1,2,3-Triazole-thiazole-pyrazole hybrid 4-Cl-phenyl, 4-F-phenyl, 5-Me-triazole High-yield recrystallization (DMF) Isostructural with 5; antimicrobial activity [48]
4-(4-Fluorophenyl)-2-[5-(4-F-phenyl)-3-(1-(4-F-phenyl)-5-Me-triazol-4-yl)thiazole] (5) Same as 4 4-F-phenyl replaces 4-Cl-phenyl Same as 4 Identical crystal packing to 4; halogen-dependent interactions
1-Benzyl-5-((4-F-2-Me-phenyl)amino)-4-phenyl-1H-1,2,3-triazole () 1,2,3-Triazole Benzyl, 4-F-2-Me-phenylamino, phenyl Buchwald–Hartwig reaction Demonstrates synthetic versatility for triazole amines
5-[(3-Chloro-4-F-phenyl)methyl]-1,3-thiazol-2-amine () Thiazol-2-amine 3-Cl-4-F-benzyl Not specified CAS 893724-17-9; molecular formula C₁₀H₈ClFN₂S
5-(4-Chloro-2-F-benzyl)-1,3-thiazol-2-amine () Thiazol-2-amine 4-Cl-2-F-benzyl Not specified CAS 1493299-70-9; molecular formula C₁₀H₈ClFN₂S
3-(2,4-Dichlorophenyl)-5-((3-F-benzyl)thio)-4H-1,2,4-triazol-4-amine () 1,2,4-Triazole 2,4-Cl₂-phenyl, 3-F-benzylthio Not specified Broad-spectrum bioactivity (inferred)

Key Research Findings

Structural and Crystallographic Insights

  • Isostructurality : Compounds 4 and 5 () exhibit identical triclinic crystal systems (space group P̄1) despite Cl/F substitution. This highlights the minimal impact of halogens on packing, though slight conformational adjustments occur in the asymmetric unit .
  • Methoxy Group Role : The methoxyphenyl group in the target compound may enhance solubility compared to purely halogenated analogs (e.g., 4 and 5), a critical factor in drug bioavailability .

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